molecular formula C16H23N5OS B12189765 N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B12189765
M. Wt: 333.5 g/mol
InChI Key: BCKFRZNMPRMGJS-UHFFFAOYSA-N
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Description

N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of a tetrazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives involves the reaction of nitriles with sodium azide under acidic conditions . The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of sulfur sources . The final step involves coupling the tetrazole and thiophene rings with the carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the development of efficient purification methods to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner. The thiophene ring may contribute to the compound’s ability to penetrate cell membranes, enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C16H23N5OS

Molecular Weight

333.5 g/mol

IUPAC Name

N-cyclooctyl-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C16H23N5OS/c1-11-12(2)23-16(21-10-17-19-20-21)14(11)15(22)18-13-8-6-4-3-5-7-9-13/h10,13H,3-9H2,1-2H3,(H,18,22)

InChI Key

BCKFRZNMPRMGJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2CCCCCCC2)N3C=NN=N3)C

Origin of Product

United States

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